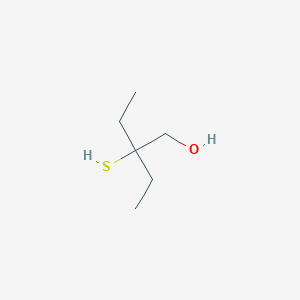

2-ethyl-2-sulfanylbutan-1-ol

Description

Significance of Bifunctional Thiol-Alcohol Scaffolds in Synthetic Methodologies

Bifunctional scaffolds containing both thiol and alcohol groups are valuable assets in the toolbox of a synthetic chemist. The presence of two different nucleophilic centers allows for selective and sequential reactions, making them useful as building blocks for more complex molecules. For instance, one group can be protected while the other reacts, and then the protecting group can be removed to allow for further functionalization at the second site. This differential reactivity is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular targets.

Thiol-alcohols can act as versatile ligands for metal catalysts, where the soft sulfur atom and the hard oxygen atom can coordinate to a metal center, influencing its catalytic activity and selectivity. Furthermore, these bifunctional molecules are crucial in the synthesis of various heterocycles and polymers. For example, the intramolecular reaction of a thiol-alcohol can lead to the formation of cyclic thioethers, while intermolecular polymerization can yield polythioethers with hydroxyl functionalities, which can be further modified.

Comparative Chemical Properties of Sulfanyl (B85325) and Hydroxyl Functional Groups in Reactive Systems

The sulfanyl (-SH) and hydroxyl (-OH) groups, while analogous in that sulfur and oxygen belong to the same group in the periodic table, exhibit distinct chemical behaviors that are fundamental to the reactivity of molecules like 2-ethyl-2-sulfanylbutan-1-ol.

The most notable difference is their acidity. Thiols are significantly more acidic than alcohols. This is due to the larger size of the sulfur atom, which can better stabilize the negative charge of the conjugate base (thiolate, RS⁻) over a larger volume, and the weaker S-H bond compared to the O-H bond. chemistrysteps.commsu.eduwikipedia.org Consequently, thiols can be deprotonated by weaker bases than those required for alcohols. chemistrysteps.com

In terms of nucleophilicity, thiolates are generally more potent nucleophiles than alkoxides. chemistrysteps.com The polarizability of the large sulfur atom allows for more effective orbital overlap with electrophilic centers. This enhanced nucleophilicity, coupled with their moderate basicity, makes thiolates excellent reagents for substitution reactions. chemistrysteps.com

Oxidation of thiols and alcohols also proceeds differently. Thiols are readily oxidized to disulfides (R-S-S-R), and further oxidation can lead to sulfonic acids (RSO₃H). wikipedia.org Primary alcohols, like the one in this compound, are oxidized to aldehydes and then to carboxylic acids, while tertiary alcohols are generally resistant to oxidation under standard conditions. msu.edu

The following table provides a comparative overview of the key properties of the hydroxyl and sulfanyl functional groups.

| Property | Hydroxyl Group (-OH) | Sulfanyl Group (-SH) |

| Acidity (pKa of simple alkanols/alkanethiols) | ~16-18 | ~10-11 |

| Bond Strength (X-H) | Stronger | Weaker |

| Nucleophilicity of Conjugate Base (RO⁻ vs. RS⁻) | Strong | Very Strong |

| Hydrogen Bonding | Strong | Weak |

| Oxidation Products | Aldehydes, Ketones, Carboxylic Acids | Disulfides, Sulfonic Acids |

Contemporary Research Trajectories in Butane-Derived Polyfunctional Compounds

Recent research in organic synthesis has shown a growing interest in the use of functionalized small-chain alkanes, including butane (B89635) derivatives, as versatile building blocks. The focus is often on developing stereoselective methods to introduce multiple functionalities onto these simple scaffolds. For instance, electrochemical methods are being explored for the synthesis of functionalized spirocyclobutyl structures derived from bicyclo[1.1.0]butane. nih.gov

Furthermore, butane derivatives with specific functionalities are being used as catalysts or in the preparation of catalytic materials. One area of research involves the functionalization of materials with butane-sultone to create efficient heterogeneous catalysts for various organic transformations, such as the synthesis of quinazoline (B50416) derivatives. sciforum.netmdpi.comtandfonline.comresearchgate.net While not directly involving this compound, this research highlights the trend of utilizing functionalized butane cores for advanced applications.

The synthesis of the parent alcohol, 2-ethyl-1-butanol, is well-established, often involving the aldol (B89426) condensation of acetaldehyde (B116499) and butyraldehyde (B50154) followed by hydrogenation, or through Grignard reactions. google.comwikipedia.org These synthetic routes could potentially be adapted for the synthesis of more complex derivatives like the target compound of this article.

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-sulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-3-6(8,4-2)5-7/h7-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVSDVOSRUUQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 2 Ethyl 2 Sulfanylbutan 1 Ol and Analogous Chiral Tertiary Thiol Alcohols

Catalytic Asymmetric Approaches in Thiol-Alcohol Formation

Catalytic methods offer an efficient route to chiral tertiary thiol-alcohols by employing small amounts of a chiral catalyst to control the stereochemical outcome of the reaction.

Organocatalytic Strategies for Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. In the context of tertiary thiol formation, bifunctional organocatalysts, such as those derived from thiourea (B124793), have been successfully employed. For instance, the conjugate addition of thiols to nitroalkenes can be catalyzed by chiral thiourea derivatives. This strategy allows for the creation of a carbon-sulfur bond with high enantioselectivity.

Another approach involves the use of Brønsted base catalysts for the Michael addition of 5H-thiazol-4-ones to electrophiles like nitroalkenes. nih.govehu.es These reactions generate precursors to α,α-disubstituted α-mercapto carboxylic acids, which are valuable building blocks for chiral tertiary thiols. The success of these catalysts often relies on their ability to form well-ordered transition states through multiple hydrogen-bonding interactions, which effectively dictates the facial selectivity of the nucleophilic attack. ehu.es

Phosphine-Catalyzed Asymmetric γ-Addition Reactions

A highly effective and versatile method for constructing chiral centers bearing a tertiary thiol or alcohol is the phosphine-catalyzed asymmetric γ-addition reaction. rsc.orgrsc.org This strategy often utilizes prochiral sulfur-containing compounds, such as 5H-thiazol-4-ones, as nucleophilic partners for activated allenoates. rsc.orgnih.gov

The key to this transformation is the use of amino-acid-derived bifunctional phosphines as catalysts. rsc.orgnih.gov These catalysts possess both a nucleophilic phosphine (B1218219) moiety and a Brønsted acid site (e.g., a hydroxyl or amide group). The reaction mechanism involves the initial addition of the phosphine to the allenoate, followed by a proton transfer and subsequent γ-addition of the deprotonated thiazolone. The Brønsted acid moiety of the catalyst is believed to be crucial for asymmetric induction by forming hydrogen bonds with the carbonyl unit of the donor molecule, thereby controlling its orientation in the transition state. rsc.org This methodology provides access to a wide range of enantioenriched tertiary thioethers, which can be subsequently converted to the desired tertiary thiols. rsc.org

Table 1: Phosphine-Catalyzed Asymmetric γ-Addition of 5-Substituted 5H-Thiazol-4-ones to Allenoates

Stereochemical Control in Lithiated Tertiary Alcohol and Thiol Precursors

The central challenge in using α-sulfanyl organolithium species in asymmetric synthesis is controlling their configurational stability. nih.govacs.orgUnlike their α-oxy counterparts, which are generally configurationally stable but difficult to generate, α-sulfanyl organolithiums are easier to form but are often prone to racemization.

nih.gov

The mechanism of racemization is believed to involve the separation of the ion pair, followed by rotation around the carbon-sulfur bond. nih.govResearch has shown that the stability of these intermediates is highly dependent on the reaction conditions. The key to preventing racemization is to maintain a "tight" ion pair. This is achieved by using less coordinating solvents, such as cyclopentyl methyl ether (CPME) or tert-butyl methyl ether (TBME), instead of more polar solvents like tetrahydrofuran (B95107) (THF). nih.govAdditionally, minimizing the time between the generation of the organolithium species and its trapping by an electrophile is critical. Employing short reaction times (e.g., 5 minutes) has been shown to be sufficient for deprotonation while minimizing the loss of stereochemical integrity. nih.govThe steric bulk on the sulfur atom can also enhance configurational stability by increasing the energy barrier to C-S bond rotation.

nih.govacs.org

Table of Compounds

Compound Name 2-ethyl-2-sulfanylbutan-1-ol 5H-thiazol-4-one N,N,N′,N′-tetramethylethylenediamine (TMEDA) sec-butyllithium (s-BuLi) Cyclopentyl methyl ether (CPME) tert-butyl methyl ether (TBME) Tetrahydrofuran (THF) Nitroalkenes Allenoates Thiobenzoate Thiocarbamate Benzaldehyde Benzoyl chloride Allyl bromide Methyl iodide Isocyanates

Chemo- and Regioselective Synthesis Strategies for Complex Thiol-Alcohols

The synthesis of complex molecules containing multiple functional groups, such as this compound, requires precise control over chemical reactivity to ensure that reactions occur only at the desired position (regioselectivity) and only with the intended functional group (chemoselectivity).

Achieving such selectivity is fundamental in multi-step syntheses to avoid the need for extensive protecting group manipulations and to maximize efficiency. Strategies often rely on the fine-tuning of catalysts, reagents, and reaction conditions to discriminate between the different reactive sites within a polyfunctional molecule.

Catalyst-controlled reactions are a cornerstone of selective synthesis. For example, in the hydrocarbonylation of alkenes, the combination of rhodium complexes with specific bidentate ligands and a phosphine co-ligand can direct the reaction to produce alcohols as the primary products with high chemo- and regioselectivity, avoiding reactions at other potentially reactive groups. nih.gov This principle can be extended to the synthesis of complex thiol-alcohols, where a catalyst could be designed to hydrogenate an alkene in the presence of sensitive thiol and hydroxyl moieties.

Substrate-inherent properties also play a crucial role. For instance, intramolecular cyclization reactions can exhibit high levels of selectivity based on the geometric and electronic properties of the starting material. A chemo- and stereoselective synthesis of thiazoles from tertiary alcohols bearing both alkene and alkyne groups demonstrated that a calcium catalyst could selectively activate the propargyl alcohol for reaction with a thioamide, leading to a regioselective 5-exo dig cyclization that proceeds selectively at the alkyne over the alkene. nih.gov This highlights how the intrinsic reactivity of functional groups can be exploited to guide synthetic outcomes.

The development of new chemo-, regio-, and stereoselective methods is an active area of research, with the goal of creating novel and efficient pathways to important compounds and scaffolds. mdpi.com These advanced approaches often involve catalyst-free, one-pot reactions or the use of novel reagents to achieve high levels of control under mild conditions. mdpi.com

| Strategy | Type of Selectivity | Example Reaction System | Key Principle |

|---|---|---|---|

| Cooperative Ligand Effects | Chemo- & Regioselective | Rhodium-catalyzed hydrocarbonylation of alkenes. nih.gov | The combination of a wide-angle bidentate ligand and a monodentate phosphine ligand steers the reaction towards the formation of linear alcohols. nih.govrsc.org |

| Substrate-Controlled Cyclization | Chemo- & Regioselective | Calcium-catalyzed synthesis of thiazoles from propargyl alcohols. nih.gov | The reaction is selective for the alkyne over a co-existing alkene group, followed by a regioselective intramolecular cyclization. nih.gov |

| One-Pot Multi-Reaction | Chemo- & Regioselective | Synthesis of polycondensed indoles and imidazoles. mdpi.com | Optimization of reaction conditions allows for a cascade of reactions to proceed selectively in a single pot without a catalyst. mdpi.com |

Applications and Synthetic Utility of 2 Ethyl 2 Sulfanylbutan 1 Ol in Complex Chemical Syntheses

Role as a Building Block in Target-Oriented Organic Synthesis

In the realm of target-oriented organic synthesis, molecules that offer multiple, orthogonally reactive functional groups are of immense value. 2-Ethyl-2-sulfanylbutan-1-ol, with its primary hydroxyl and tertiary sulfhydryl groups, is a prime candidate for such a role. The differential reactivity of the alcohol and thiol moieties allows for selective transformations, enabling the stepwise construction of complex molecular architectures.

The primary alcohol can undergo a wide array of synthetic transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These reactions are fundamental in the assembly of natural products and pharmaceutically active compounds. The tertiary thiol, while generally less nucleophilic than a primary thiol due to steric hindrance, can still participate in crucial bond-forming reactions. For instance, it can be S-alkylated, S-acylated, or oxidized to form disulfides, sulfoxides, or sulfonic acids. britannica.com

The quaternary carbon center to which both functional groups are attached provides a point of steric bulk, which can be strategically employed to influence the stereochemical outcome of reactions at adjacent centers or to impart specific conformational rigidity to the target molecule. The synthesis of complex molecules often requires the introduction of such sterically demanding fragments, and this compound could serve as a readily available source for this purpose.

A hypothetical synthetic sequence illustrating its utility could involve the initial protection of the more reactive thiol group, followed by elaboration of the alcohol functionality. Subsequent deprotection of the thiol would then allow for its participation in a separate synthetic step, showcasing the compound's utility as a versatile, bifunctional building block.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

| Primary Alcohol | Oxidation | 2-Ethyl-2-sulfanylbutanal |

| Primary Alcohol | Esterification | 2-Ethyl-2-sulfanylbutyl acetate |

| Primary Alcohol | Williamson Ether Synthesis | 1-(Benzyloxy)-2-ethyl-2-sulfanylbutane |

| Tertiary Thiol | S-Alkylation | 2-Ethyl-2-(methylthio)butan-1-ol |

| Tertiary Thiol | Oxidation | Bis(2-ethyl-1-hydroxybutan-2-yl) disulfide |

Development and Application in Chiral Ligand Design and Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands that can induce high levels of enantioselectivity in metal-catalyzed reactions. rsc.org While this compound is achiral, its structure provides a scaffold that, with appropriate modification, could be developed into novel chiral ligands. The presence of both a soft sulfur donor and a hard oxygen donor atom makes it a precursor for bidentate ligands that can coordinate to a variety of metal centers.

For instance, enantiomerically pure derivatives of this compound could be synthesized, or the hydroxyl group could be converted into a chiral amine, leading to the formation of chiral β-amino thiols. Such ligands are known to be effective in a range of asymmetric transformations, including additions of organozinc reagents to aldehydes and conjugate additions. The synthesis of enantiopure thiols and their derivatives is a significant area of research. nih.gov

The steric bulk provided by the ethyl groups at the quaternary center could play a crucial role in creating a well-defined chiral pocket around the metal center, thereby enhancing enantioselectivity. The development of chiral ligands often involves a modular approach, where different components of the ligand can be systematically varied to optimize its performance. The straightforward derivatization of both the alcohol and thiol functionalities of this compound would be advantageous in this context.

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Type | Potential Application |

| Chiral β-amino thiol | Asymmetric addition reactions |

| Chiral phosphino alcohol | Asymmetric hydrogenation |

| Chiral thioether alcohol | Asymmetric allylic alkylation |

Contribution to the Design of Novel Organosulfur Reagents

Organosulfur compounds are a cornerstone of modern organic synthesis, serving as versatile reagents and intermediates. wikipedia.org The tertiary thiol group of this compound can be a starting point for the synthesis of a variety of novel organosulfur reagents. For example, oxidation of the thiol can lead to the corresponding sulfenyl halide, which are reactive electrophiles used in the synthesis of unsymmetrical disulfides and other sulfur-containing compounds.

Furthermore, the thiol can be converted into a thioester, which can act as a radical precursor or participate in radical-based C-C bond-forming reactions. The chemistry of tertiary thiols, while sometimes complicated by steric hindrance, offers unique reactivity profiles that can be exploited in organic synthesis. researchgate.net

The combination of the hydroxyl group with the thiol-derived functionality in the same molecule could lead to the development of bifunctional reagents with unique reactivity. For example, a reagent derived from this compound could participate in an intramolecularly-assisted reaction, where the hydroxyl group acts as a directing group or an internal base.

Potential as Precursors in Advanced Chemical Materials Research

The dual functionality of this compound also makes it an attractive candidate as a monomer or precursor in the synthesis of advanced chemical materials. The thiol group has a strong affinity for gold surfaces, suggesting that this molecule could be used as a self-assembled monolayer (SAM) to modify the surface properties of gold nanoparticles or substrates. The hydroxyl group, in this context, would be exposed at the surface of the SAM, allowing for further functionalization.

In polymer chemistry, this compound could serve as a monomer in the synthesis of polythioethers. nih.gov Polythioethers are a class of polymers with interesting optical and electronic properties, as well as good chemical resistance. The hydroxyl group could be used to initiate polymerization or to introduce cross-linking sites, leading to the formation of complex polymer networks. The presence of the tertiary carbon center would likely influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. The synthesis of polythioethers can be achieved through various methods, including the polyaddition of dithiols to dienes or the condensation of thiols with alkyl halides. google.com

Emerging Research Directions and Future Perspectives for Thiol Alcohol Systems

Exploration of Unconventional Reactivity and Selectivity in Thiol-Alcohol Chemistry

The presence of both a thiol (-SH) and a hydroxyl (-OH) group on the same carbon framework, as in 2-ethyl-2-sulfanylbutan-1-ol, presents unique challenges and opportunities in chemical synthesis. viridischem.com The reactivity of these two functional groups can be distinctly different. Thiols are generally more acidic and more nucleophilic than their corresponding alcohols. chemistrysteps.commasterorganicchemistry.com However, experimental and computational studies have shown that under certain catalytic conditions, thiols can exhibit lower reactivity but greater selectivity compared to alcohols. digitellinc.comnih.gov

Recent research has highlighted that factors such as hydrogen bonding can significantly influence the reactivity and selectivity of these functional groups. For instance, in certain reactions, the hydroxyl group of an alcohol can form stronger hydrogen bonds with reaction intermediates or catalysts, leading to a lower energy barrier for its reaction compared to the corresponding thiol. nih.gov This counterintuitive reactivity, where the typically more nucleophilic thiol is less reactive, opens up avenues for selective functionalization of one group in the presence of the other in molecules like this compound.

The development of catalysts that can selectively activate either the thiol or the alcohol functionality is a key area of exploration. For example, specific reaction conditions have been developed to achieve stereoselective reactions with thiols, yielding products with high purity. nih.gov Understanding the subtle interplay of electronic and steric effects, as well as the role of non-covalent interactions, will be crucial in designing highly selective transformations for bifunctional thiol-alcohols.

Development of Sustainable and Green Chemistry Methodologies for Synthesis and Transformation

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For thiol-alcohol systems, this involves the use of sustainable reagents, environmentally benign solvents, and energy-efficient reaction conditions. acs.orgrsc.org The synthesis of compounds like this compound can be envisioned through greener routes that avoid the use of hazardous reagents and minimize waste.

One approach is the use of "thiol-free" synthesized N-thiophthalimides as direct thiolating surrogates, which avoids the use of odorous and toxic thiols. rsc.org Furthermore, alcohols are considered environmentally friendly chemicals and their use in various organic transformations is a key aspect of sustainable chemistry. rsc.org Photocatalytic methods, which utilize visible light as a sustainable energy source, are also being developed for the synthesis of sulfur-containing compounds. acs.org

The use of renewable resources is another important aspect of green chemistry. For instance, levoglucosan, derived from cellulosic biomass, has been used to create biobased networks through reactions with multifunctional thiols. rsc.org Such approaches could potentially be adapted for the synthesis of other organosulfur compounds from renewable feedstocks. nih.gov The development of catalytic systems that can efficiently transform bifunctional molecules with minimal byproducts is a central goal in this area. nih.gov

Integration of High-Throughput Screening and Data-Driven Approaches in Compound Discovery

The discovery of new catalysts and reaction conditions for the selective transformation of thiol-alcohols can be greatly accelerated by high-throughput screening (HTS) and data-driven approaches. iitm.ac.inscienceintheclassroom.org HTS allows for the rapid testing of large libraries of potential catalysts and reaction parameters, enabling the identification of optimal conditions in a fraction of the time required by traditional methods. nih.gov

Machine learning and other data-driven techniques are becoming increasingly powerful tools in chemical research. beilstein-journals.org These methods can be used to analyze large datasets from HTS experiments to identify patterns and predict the performance of new catalysts or reaction conditions. acs.orgchemrxiv.org For example, machine learning models can be trained to predict the outcome of a reaction based on the structure of the reactants and the catalyst, as well as the reaction parameters. beilstein-journals.org This can guide the design of new experiments and accelerate the discovery process. nih.gov

The application of these techniques to the chemistry of bifunctional compounds like this compound could lead to the rapid discovery of highly selective and efficient synthetic methods. rsc.org By combining automated synthesis robots with machine learning algorithms, it is possible to create autonomous systems that can optimize reaction conditions with minimal human intervention. chemrxiv.org

Synergistic Methodologies Combining Experimental and Computational Design in Catalytic Systems

The combination of experimental and computational approaches provides a powerful synergy for the design and understanding of catalytic systems. digitellinc.com Computational methods, such as Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms and the factors that control reactivity and selectivity. researchgate.netwhiterose.ac.uknih.govnih.gov This information can then be used to guide the design of new catalysts and to interpret experimental results.

For thiol-alcohol systems, computational studies can help to elucidate the subtle differences in the reactivity of the thiol and alcohol groups. digitellinc.comnih.gov For example, DFT calculations have been used to understand why thiols can be less reactive but more selective than alcohols in certain reactions, highlighting the role of hydrogen bonding in stabilizing transition states. digitellinc.com This deep mechanistic understanding is invaluable for the rational design of catalysts that can achieve high selectivity in the transformation of bifunctional molecules.

The integration of computational modeling with experimental high-throughput screening can create a powerful workflow for catalyst discovery. ethz.ch Computational models can be used to pre-screen large libraries of potential catalysts, identifying the most promising candidates for experimental testing. The experimental results can then be used to refine and validate the computational models, leading to a virtuous cycle of discovery and understanding. This synergistic approach is poised to accelerate the development of new catalytic systems for the selective functionalization of complex molecules like this compound.

Q & A

Q. How can researchers reconcile conflicting reports on the compound's solubility in aqueous vs. organic phases?

Q. What statistical approaches validate the reproducibility of toxicity assays involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.